Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Description

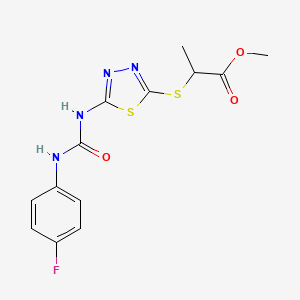

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a thiadiazole-based compound featuring a 4-fluorophenyl urea moiety and a methyl propanoate ester. The 1,3,4-thiadiazole core is known for its bioisosteric properties, enabling interactions with biological targets such as enzymes or receptors. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the thioether linkage and ester group contribute to solubility and bioavailability .

Properties

IUPAC Name |

methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O3S2/c1-7(10(19)21-2)22-13-18-17-12(23-13)16-11(20)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINAZKKQPHKUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Thiadiazole Moiety : The 1,3,4-thiadiazole ring has been associated with various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

- Fluorophenyl Group : The presence of the 4-fluorophenyl group enhances the compound's pharmacological properties due to the electron-withdrawing nature of fluorine.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through apoptosis induction.

- Apoptosis Induction : Studies have demonstrated that certain thiadiazole derivatives can increase the proportion of apoptotic cells significantly compared to untreated controls. For instance, a related compound led to a rise in apoptotic cells from 0.89% in controls to 37.83% after treatment .

Antimicrobial Activity

The antimicrobial properties of thiadiazole compounds are well-documented. This compound may exhibit activity against various bacterial strains:

- Gram-positive and Gram-negative Bacteria : Thiadiazole derivatives have shown moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Some derivatives have demonstrated antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Case Studies

Several studies illustrate the biological activity of compounds related to this compound:

- Anticancer Efficacy :

- Antimicrobial Testing :

Data Tables

Comparison with Similar Compounds

Structural Analogues with Anticonvulsant Activity

Compounds sharing the 1,3,4-thiadiazole-2-yl-thio scaffold and 4-fluorophenyl urea group exhibit notable pharmacological profiles. Key examples include:

Key Observations :

- The dichlorobenzyl and methoxybenzyl substituents in analogues enhance anticonvulsant potency, likely due to improved hydrophobic interactions with target receptors .

- The target compound’s methyl ester may reduce cytotoxicity compared to halogenated derivatives but could limit blood-brain barrier penetration.

Thiadiazole-Triazole Hybrids

Compounds combining thiadiazole with triazole rings (e.g., 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid) exhibit distinct physicochemical properties:

- Solubility : The carboxylic acid group in the triazole hybrid improves aqueous solubility compared to the target compound’s ester group .

- Biological Potential: Molecular modeling suggests triazole-thiadiazole hybrids bind to inflammatory or oncogenic targets, though experimental validation is pending .

Pesticide-Related Thiadiazoles

Thiadiazole derivatives in agrochemicals, such as tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea), highlight structural versatility:

Pharmacopeial Thiadiazole Derivatives

Cephalosporin antibiotics (e.g., 3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[(1H-tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) demonstrate:

- Antimicrobial Mechanisms : The thiadiazolethio group in cephalosporins enhances β-lactamase resistance, a feature absent in the target compound .

- Structural Complexity : The bicyclic core in cephalosporins contrasts with the simpler thiadiazole-urea framework of the target compound .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., Cl, F) on aromatic rings improve bioactivity but may increase toxicity.

- Ester groups (as in the target compound) balance solubility and hydrolytic stability.

- Unmet Needs : Experimental data on the target compound’s pharmacokinetics and specific biological targets are lacking in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.